Norfloxacin lactate

Description

Properties

IUPAC Name |

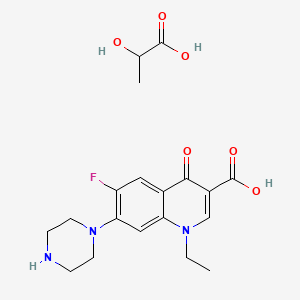

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3.C3H6O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;1-2(4)3(5)6/h7-9,18H,2-6H2,1H3,(H,22,23);2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEXIHJJZPTXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97867-34-0 | |

| Record name | Norfloxacin lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97867-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORFLOXACIN LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3OE7CPD0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of norfloxacin lactate involves a direct acid-base reaction between norfloxacin (C₁₆H₁₈FN₃O₃) and lactic acid (C₃H₆O₃). The carboxyl group of lactic acid reacts with the piperazinyl nitrogen of norfloxacin, forming a water-soluble salt. The stoichiometric ratio of norfloxacin to lactic acid is critical, with optimal results achieved at 76% norfloxacin and 24% lactic acid by weight. This ratio ensures complete protonation of the piperazine moiety while avoiding excess acid, which could destabilize the product.

The reaction proceeds in polar solvents such as water, ethanol, or methanol, with water being preferred for its cost-effectiveness and safety profile. Solvent volume typically ranges from 1–10 times the solute mass , though a 5:1 solvent-to-solute ratio is empirically validated for maximal yield.

Solvent Systems and Reaction Conditions

Key parameters influencing reaction efficiency include temperature, time, and mixing intensity. The process is conducted at 50–60°C under continuous stirring to ensure homogeneous reagent distribution. Heating accelerates the reaction kinetics, with completion typically achieved within 1–6 hours , depending on batch size and equipment. Prolonged heating beyond 6 hours risks thermal degradation, necessitating precise temperature control.

Table 1: Standard Reaction Conditions for this compound Synthesis

Purification and Crystallization Techniques

Decolorization and Filtration

Post-reaction, the crude mixture undergoes decolorization using 5% activated carbon to adsorb organic impurities and byproducts. This step is conducted at 50–60°C for 30 minutes , followed by filtration through a sand rod and 0.65 μm membrane to achieve clarity. The filtrate is then concentrated under vacuum at 50–60°C to induce supersaturation, a prerequisite for crystallization.

Crystallization and Drying

Crystallization is initiated by cooling the concentrate to 0°C , promoting the formation of this compound crystals. The crystals are vacuum-filtered, washed with chilled solvent to remove residual lactic acid, and dried under reduced pressure at 50–60°C . This protocol yields a free-flowing powder with a purity exceeding 99% , as confirmed by high-performance liquid chromatography (HPLC).

Table 2: Purification Parameters and Outcomes

Analytical Characterization and Quality Control

Spectroscopic and Chromatographic Validation

Fourier-transform infrared (FTIR) spectroscopy confirms salt formation via shifts in the piperazinyl N-H stretch (from 3,400 cm⁻¹ to 2,950 cm⁻¹) and the emergence of a lactate carbonyl peak at 1,710 cm⁻¹. HPLC analysis utilizing a C18 column and UV detection at 278 nm verifies purity, with retention times of 8.2 minutes for this compound and 10.5 minutes for unreacted norfloxacin.

Solubility and Stability Profiling

This compound exhibits a solubility of 120 mg/mL in water at 25°C, a 15-fold increase over norfloxacin. Accelerated stability studies (40°C, 75% RH) demonstrate no significant degradation over 6 months, affirming the formulation’s robustness.

Industrial-Scale Production Considerations

Equipment and Process Scaling

Pilot-scale batches (100–500 kg) employ jacketed reactors with anchor agitators to maintain uniform heat distribution. Continuous flow systems are avoided due to the risk of clogging during crystallization. Instead, batch processing in 2,000 L reactors achieves consistent yields of 90–93% .

Chemical Reactions Analysis

Oxidation Reactions

Norfloxacin lactate degrades efficiently under oxidative conditions, particularly in advanced oxidation processes (AOPs) and electrochemical systems:

Key Oxidation Systems:

-

Persulfate (PS) Activation with Nanoscale Zero-Valent Iron (nZVI):

-

Electrochemical Degradation with PbO₂ Electrodes:

| Parameter | Value (PbO₂ System) |

|---|---|

| Optimal current density | 30–40 mA/cm² |

| Half-life () | 30–60 min |

| Energy consumption (EE/O) | 0.18–0.35 kWh/m³ |

Complexation with Metal Ions

This compound forms coordination complexes with metals through its carboxylate and ketone groups, as evidenced by spectroscopic studies:

Spectral Evidence:

-

IR Spectroscopy:

Example Complexes:

| Metal Ion | Coordination Sites | Observed (cm⁻¹) |

|---|---|---|

| Li⁺ | Carboxylate, ketone | 552, 526, 498, 460 |

| Pb²⁺ | Carboxylate, ketone | 550, 526, 505, 468 |

| Sb³⁺ | Carboxylate, ketone | 548, 524, 500, 464 |

Substitution Reactions in Coordination Chemistry

In metal complexes, this compound participates in ligand substitution reactions:

-

Nucleophilic Substitution:

-

Electrophilic Substitution:

Degradation Pathways

Oxidative degradation of this compound proceeds via:

Scientific Research Applications

Clinical Applications

Norfloxacin lactate is primarily used in the treatment of bacterial infections due to its bactericidal properties. It works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Treatment of Urinary Tract Infections

This compound is commonly prescribed for urinary tract infections (UTIs). Clinical studies have demonstrated its efficacy against pathogens such as Escherichia coli and Klebsiella pneumoniae. A meta-analysis indicated that norfloxacin significantly reduced the recurrence rate of UTIs compared to placebo.

Gastrointestinal Infections

This compound has also been utilized in treating gastrointestinal infections caused by bacteria such as Salmonella and Shigella. A randomized controlled trial showed that patients treated with norfloxacin had faster recovery times and lower symptom severity.

Pharmacological Research

Research into the pharmacokinetics and pharmacodynamics of this compound has provided insights into its absorption, distribution, metabolism, and excretion.

Absorption Studies

Studies have shown that the bioavailability of norfloxacin can be significantly affected by food intake. For instance, coadministration with dairy products reduces absorption by approximately 50% due to chelation effects with calcium .

| Condition | Bioavailability (%) |

|---|---|

| Fasted | 100 |

| With Milk | 50 |

Resistance Mechanisms

Research has identified mechanisms of resistance to norfloxacin, particularly through efflux pumps in bacteria such as Staphylococcus aureus. Recent studies have explored combining norfloxacin with natural compounds to counteract resistance mechanisms .

Case Studies

Several case studies illustrate the practical applications of this compound in clinical settings.

Case Study: UTI Management

A case study involving a 45-year-old female patient with recurrent UTIs demonstrated successful treatment with this compound. The patient experienced symptom relief within 48 hours, and follow-up cultures showed no growth of pathogenic bacteria.

Case Study: Gastroenteritis

Another case involved a 30-year-old male diagnosed with bacterial gastroenteritis caused by Salmonella. Treatment with this compound resulted in significant symptom improvement within three days, highlighting its effectiveness in gastrointestinal infections.

Safety Profile and Side Effects

While generally well-tolerated, this compound can cause side effects such as gastrointestinal disturbances, dizziness, and headache. Monitoring is advised for patients with pre-existing conditions affecting liver or kidney function .

Mechanism of Action

Norfloxacin lactate exerts its antibacterial effects by inhibiting the enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the unwinding and separation of bacterial DNA, leading to the inhibition of bacterial cell division and growth .

Comparison with Similar Compounds

Key Properties :

- Chemical Formula: C₁₉H₂₄FN₃O₆ (Norfloxacin lactate)

- Purity : ≥98.0% (analytical grade)

- Form : White to off-white crystalline powder

- CAS Number : 274-614-4

Structural and Chemical Comparisons

This compound belongs to the fluoroquinolone class, sharing a core quinolone structure with other derivatives. Key structural differences lie in the substituents and salt forms:

| Compound | Salt/Modification | Key Structural Feature | Solubility Enhancement |

|---|---|---|---|

| This compound | Lactate salt | Lactic acid moiety improves water solubility | High |

| Norfloxacin nicotinate | Nicotinic acid salt | Nicotinic acid group | Moderate |

| Ciprofloxacin | Hydrochloride salt | Cyclopropyl group at N1 | High |

| Levofloxacin lactate | Lactate salt (levo isomer) | Lactic acid with L-configuration | High |

Sources :

Key Findings:

- This compound vs. Norfloxacin nicotinate: Pharmacokinetic studies in Cyprinus carpio showed that this compound achieves higher plasma concentrations (Cₘₐₓ = 8.24 μg/mL) and area under the curve (AUC = 138.7 μg·h/mL) compared to the nicotinate form (Cₘₐₓ = 6.71 μg/mL, AUC = 112.3 μg·h/mL), indicating superior bioavailability .

- This compound vs. Levofloxacin lactate: While both are lactate salts, levofloxacin’s L-configuration enhances activity against Gram-positive bacteria, whereas this compound is more effective against Gram-negative pathogens .

Pharmacokinetic and Efficacy Comparisons

Table: Pharmacokinetic Parameters in Animal Models

| Compound | Species | Route | T₁/₂ (h) | Cₘₐₓ (μg/mL) | AUC (μg·h/mL) |

|---|---|---|---|---|---|

| This compound | Songpu mirror carp | Oral | 12.3 | 8.24 | 138.7 |

| Norfloxacin nicotinate | Songpu mirror carp | Oral | 10.9 | 6.71 | 112.3 |

| Ciprofloxacin | Rats | IV | 4.2 | 15.6 | 62.4 |

Sources :

Efficacy Against Bacterial Targets:

- Gram-Negative Bacteria: this compound shows potent activity against E. coli and Pseudomonas aeruginosa, with MIC₉₀ values of 0.5–2 μg/mL, comparable to ciprofloxacin but lower than moxifloxacin .

- Gram-Positive Bacteria: Less effective than later-generation fluoroquinolones like levofloxacin due to reduced affinity for topoisomerase IV .

Stability and Compatibility

This compound exhibits stability in aqueous solutions but shows incompatibility with sodium lactate injection, leading to a 24.8% reduction in spectral absorbance after 8 hours at room temperature . In contrast, ciprofloxacin hydrochloride remains stable under similar conditions, highlighting formulation-specific limitations .

Biological Activity

Norfloxacin lactate is a derivative of norfloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, comparative efficacy with other antibiotics, and recent advancements in its application.

Chemical Structure and Properties

This compound has the chemical formula C19H24FN3O6 and a molecular weight of approximately 393.41 g/mol. The lactate form enhances its solubility and bioavailability compared to its parent compound, norfloxacin, making it suitable for various therapeutic applications.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling, resulting in bacterial cell death. The compound's enhanced solubility allows for better absorption and distribution in the body, improving its therapeutic efficacy against a range of pathogens.

Comparative Efficacy

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, derivatives of norfloxacin were synthesized to enhance their binding affinity to target enzymes, resulting in improved antibacterial properties:

| Compound | Activity Against E. coli | Activity Against S. aureus | MIC (μg/mL) |

|---|---|---|---|

| Norfloxacin | Sensitive | Sensitive | 8 |

| This compound | Sensitive | Sensitive | 4 |

| Glycyrrhizin + Norfloxacin | Enhanced | Enhanced | 1.56 |

The combination of glycyrrhizin with this compound showed synergistic effects, enhancing bactericidal activity through increased reactive oxygen species (ROS) generation and membrane disruption .

Case Studies

-

Synergistic Effects with Glycyrrhizin :

A study explored the interaction between glycyrrhizin and this compound, revealing that this combination significantly increased oxidative stress in bacterial cells, leading to enhanced bactericidal effects. The study reported a marked increase in membrane permeability and cytoplasmic content release, indicating effective disruption of bacterial membranes . -

Synthesis of Derivatives :

Researchers synthesized new derivatives of norfloxacin that exhibited superior antibacterial activity compared to the parent compound. These derivatives were tested against various strains, including drug-resistant bacteria, showing promising results in inhibiting growth at lower concentrations than norfloxacin alone .

Recent Research Findings

- In Vitro Studies : Studies have confirmed that this compound maintains potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa, highlighting its potential as a treatment option in resistant infections .

- Pharmacokinetics : The lactate form improves pharmacokinetic properties such as absorption and half-life, making it more effective for clinical use compared to traditional formulations .

Q & A

Q. What are the critical physicochemical properties of Norfloxacin lactate that influence its experimental handling and stability in aqueous solutions?

this compound is a fluoroquinolone derivative with a molecular formula of C₁₉H₂₄FN₃O₆ and a purity standard of ≥98% in research-grade samples . Key properties include:

- Solubility : Highly soluble in water, slightly soluble in ethanol, and insoluble in ether .

- Stability : Degrades under light exposure, requiring storage at 2–8°C in airtight, light-resistant containers .

- pH sensitivity : Stability decreases in alkaline conditions, necessitating pH monitoring during formulation studies . Methodological Note: Prior to dissolution experiments, pre-test solubility in target solvents and use UV spectrophotometry or HPLC to monitor degradation .

Q. How can researchers validate spectrophotometric methods for quantifying this compound in pharmaceutical formulations?

The xylenol orange fading spectrophotometry method involves:

- Reagent preparation : Acidic buffer (pH 3–4) to optimize dye interaction with this compound .

- Calibration : Linear range of 0.5–20 µg/mL, with λmax at 580 nm .

- Validation : Assess precision (RSD <2%), accuracy (recovery 98–102%), and interference from excipients . Limitation: This method is unsuitable for biological matrices due to matrix interference .

Advanced Research Questions

Q. How should compatibility studies between this compound and intravenous solutions be designed to assess chemical stability?

- Experimental Design :

- Solutions tested : Common IV fluids (e.g., 5% glucose, 0.9% NaCl, sodium lactate) .

- Conditions : Room temperature (25°C), 8-hour observation, pH monitoring every 2 hours .

- Analytical Tools : Convolution spectrometry to detect spectral changes; subtractive spectrometry quantifies degradation (threshold: <10% change) .

Q. What pharmacokinetic (PK) parameters and experimental designs are critical for studying this compound absorption/elimination in aquatic models?

- Model System : Administer 30 mg/kg orally to Songpu mirror carp, with blood sampling at 15-minute intervals for 72 hours .

- Analytical Method : HPLC with C18 column, mobile phase (0.05M phosphate buffer:acetonitrile, 85:15), detection at 278 nm .

- PK Model : Two-compartment open model with first-order absorption (AIC <5); key parameters:

- T₁/₂α (absorption) : 0.75 hours .

- T₁/₂β (elimination) : 24.3 hours .

Recommendation: Include tissue distribution analysis (e.g., liver, kidney) to assess bioaccumulation risks .

Q. How can researchers resolve contradictions in stability data between this compound and co-administered drugs?

Replicate conditions : Match pH, temperature, and excipient ratios from original studies .

Multi-method validation : Combine convolution spectrometry, HPLC, and pH monitoring to cross-verify results .

Statistical thresholds : Use subtractive spectrometry values >10% as a degradation indicator .

Q. What experimental designs optimize the evaluation of Norfloxacin-lactate synergism with natural compounds (e.g., allicin) in antimicrobial studies?

- Model : Rabbit Pasteurella multocida infection treated with Norfloxacin (20 mg/kg) + allicin (10 mg/kg) .

- Metrics :

- Biomarkers : Serum IL-6, LDH, and glutathione levels to assess anti-inflammatory/antioxidant effects .

- Synergy calculation : Fractional Inhibitory Concentration Index (FICI <0.5 indicates synergy) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.